molecular formula C22H24BrN5O3 B2580924 N'-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide CAS No. 389066-59-5

N'-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide

Cat. No.: B2580924
CAS No.: 389066-59-5
M. Wt: 486.37
InChI Key: FREWCTKWXVVJMM-HIXSDJFHSA-N
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Description

N’-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a piperazine ring, and a methoxybenzohydrazide moiety. The presence of these functional groups makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide typically involves multiple steps. The initial step often includes the preparation of the indole derivative, followed by the introduction of the bromine atom. The piperazine ring is then incorporated through a nucleophilic substitution reaction. Finally, the methoxybenzohydrazide moiety is added via a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .

Scientific Research Applications

N’-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its bromine atom, piperazine ring, and methoxybenzohydrazide moiety make it distinct from other similar compounds .

Properties

IUPAC Name

N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN5O3/c1-26-9-11-27(12-10-26)14-28-19-8-5-16(23)13-18(19)20(22(28)30)24-25-21(29)15-3-6-17(31-2)7-4-15/h3-8,13,30H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTRRIDKCOMIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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